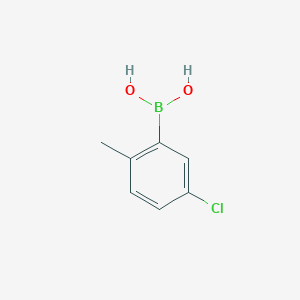

5-Chloro-2-methylphenylboronic acid

Beschreibung

The exact mass of the compound 5-Chloro-2-methylphenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Chloro-2-methylphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-methylphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(5-chloro-2-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BClO2/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWTHTSAWMJFMOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)Cl)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378386 | |

| Record name | 5-Chloro-2-methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148839-33-2 | |

| Record name | 5-Chloro-2-methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-Chloro-2-methylphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-2-methylphenylboronic acid

CAS Number: 148839-33-2

This technical guide provides a comprehensive overview of 5-Chloro-2-methylphenylboronic acid, a versatile reagent in organic synthesis, particularly for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines a general synthesis protocol, provides a detailed experimental procedure for its application in Suzuki-Miyaura cross-coupling reactions, and discusses its role in medicinal chemistry.

Core Data and Properties

5-Chloro-2-methylphenylboronic acid is an organoboron compound that is a valuable building block in the synthesis of complex organic molecules.[1][2] It is a white to off-white solid, soluble in polar organic solvents.[1]

Table 1: Physicochemical Properties of 5-Chloro-2-methylphenylboronic acid

| Property | Value | Reference |

| CAS Number | 148839-33-2 | [1][3][4] |

| Molecular Formula | C₇H₈BClO₂ | [1][3] |

| Molecular Weight | 170.40 g/mol | |

| Appearance | White to off-white solid | [1] |

| Purity | Typically ≥97% | |

| Solubility | Soluble in polar solvents like water and alcohols | [1] |

Table 2: Safety Information

| Hazard Statement | Precautionary Statement |

| Causes skin irritation | Wash skin thoroughly after handling. |

| Causes serious eye irritation | Wear protective gloves/protective clothing/eye protection/face protection. |

| May cause respiratory irritation | Avoid breathing dust/fumes/gas/mist/vapors/spray. |

Synthesis Protocol

General Synthesis Workflow

Caption: General workflow for the synthesis of arylboronic acids via a Grignard reagent.

Experimental Protocol: General Synthesis of a Substituted Phenylboronic Acid

-

Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of the corresponding aryl halide (e.g., 5-chloro-2-methylbromobenzene) in anhydrous diethyl ether is added dropwise to the magnesium turnings. The reaction mixture is stirred and gently heated to maintain a steady reflux.

-

Reaction with Trialkyl Borate: The Grignard solution is cooled in an ice bath, and a solution of a trialkyl borate (e.g., trimethyl borate) in anhydrous diethyl ether is added dropwise while maintaining the temperature below 0 °C.

-

Hydrolysis: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The mixture is then hydrolyzed by the slow addition of cold dilute hydrochloric acid.

-

Workup and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

Application in Suzuki-Miyaura Cross-Coupling

5-Chloro-2-methylphenylboronic acid is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds, a fundamental transformation in the synthesis of pharmaceuticals and other complex organic molecules.[7][8]

Suzuki-Miyaura Coupling Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of 5-Chloro-2-methylphenylboronic acid with an aryl halide.

-

Reaction Setup: In a reaction vessel, combine 5-Chloro-2-methylphenylboronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

-

Reaction Execution: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C for 2-24 hours. The progress of the reaction should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired biaryl product.

Role in Medicinal Chemistry and Drug Development

Boronic acids, including 5-Chloro-2-methylphenylboronic acid, are of significant interest in medicinal chemistry. The boronic acid moiety can form reversible covalent bonds with diols, a feature that is exploited in the design of sensors and drug delivery systems.[1] In drug development, the ability to use this compound in Suzuki-Miyaura coupling reactions allows for the efficient synthesis of a wide array of biaryl structures, which are common motifs in many biologically active compounds. This makes 5-Chloro-2-methylphenylboronic acid a valuable tool for generating libraries of potential drug candidates for screening.

Spectral Data

Definitive, assigned spectral data for 5-Chloro-2-methylphenylboronic acid is not consistently available across public databases. Researchers should obtain their own analytical data for this compound to ensure its identity and purity before use. The following table provides expected ranges for the characteristic spectral features.

Table 3: Expected Spectral Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (δ 7.0-8.0 ppm), methyl protons (δ 2.0-2.5 ppm), and a broad singlet for the boronic acid protons (B(OH)₂) which may be exchangeable with D₂O. |

| ¹³C NMR | Aromatic carbons (δ 120-150 ppm) and a methyl carbon (δ 15-25 ppm). The carbon attached to the boron atom will have a characteristic chemical shift. |

| IR | O-H stretching (broad, ~3300 cm⁻¹), C-H stretching (aromatic ~3050 cm⁻¹, aliphatic ~2950 cm⁻¹), C=C stretching (aromatic, ~1600 and 1475 cm⁻¹), and B-O stretching (~1350 cm⁻¹). |

This technical guide serves as a foundational resource for the use of 5-Chloro-2-methylphenylboronic acid. For any specific application, it is recommended to consult the primary literature and perform appropriate reaction optimization.

References

- 1. CAS 148839-33-2: 5-chloro-2-methylphenylboronic acid [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pschemicals.com [pschemicals.com]

- 4. 5-Chloro-2-Methylphenyl Boronic Acid, CasNo.148839-33-2 Wuhan MoonZY Biological Technology Co.,Ltd(expird) China (Mainland) [moonzybio.lookchem.com]

- 5. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 6. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 7. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physical Properties of 5-Chloro-2-methylphenylboronic Acid

This technical guide provides a comprehensive overview of the core physical and chemical properties of 5-Chloro-2-methylphenylboronic acid, a versatile organoboron compound. It is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and materials science. This document summarizes key quantitative data, outlines general experimental methodologies, and visualizes a primary application of the compound.

Introduction

5-Chloro-2-methylphenylboronic acid is an organic compound featuring a boronic acid functional group attached to a chlorinated and methylated phenyl ring.[1] This structure makes it a valuable reagent, particularly as a building block in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the synthesis of complex biaryl molecules.[1][2] Such molecules are often scaffolds for pharmaceuticals and advanced materials.[2] The compound typically appears as a white to off-white crystalline solid.[1][2][3]

Physical and Chemical Properties

The fundamental physical and chemical characteristics of 5-Chloro-2-methylphenylboronic acid are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Source(s) |

| CAS Number | 148839-33-2 | [1][2][3][4][5][6] |

| Molecular Formula | C₇H₈BClO₂ | [1][2][4][5][6] |

| Molecular Weight | 170.40 g/mol | [1][2][4][5] |

| Appearance | White to off-white powder/crystal | [1][2][3] |

| Melting Point | 186 °C | [2] |

| Solubility | Soluble in polar solvents (e.g., water, alcohols) | [1] |

| Purity | Typically ≥97% | [1][2] |

Experimental Protocols for Property Determination

While specific experimental documentation for the determination of physical properties for this exact compound is not detailed in the provided literature, standard laboratory procedures are employed. The methodologies for determining the key properties listed above are well-established.

-

Melting Point Determination: The melting point is typically determined using a digital melting point apparatus. A small, dry sample of the crystalline solid is packed into a capillary tube and placed in the heating block of the apparatus. The temperature is ramped up at a controlled rate. The melting point is recorded as the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. The sharp, defined melting point of 186 °C is indicative of a high-purity substance.[2]

-

Solubility Assessment: Solubility is determined qualitatively by adding a small amount of the solute (5-Chloro-2-methylphenylboronic acid) to a known volume of a solvent (e.g., water, methanol, ethanol) at a specific temperature. The mixture is agitated, and the substance's ability to form a clear, homogeneous solution is observed. The polarity of the boronic acid group, which can form hydrogen bonds, contributes to its solubility in polar solvents.[1]

-

Purity Analysis by Titration: The purity or assay value is often determined via neutralization titration. A weighed sample of the boronic acid is dissolved in a suitable solvent, and the acidic proton of the boronic acid group is titrated with a standardized solution of a strong base, such as sodium hydroxide. An indicator or a pH meter is used to determine the equivalence point, from which the percentage purity can be calculated.

Application in Suzuki-Miyaura Coupling

A primary application of 5-Chloro-2-methylphenylboronic acid is its use as a coupling partner in the Suzuki-Miyaura reaction. This reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide. The workflow for a generic Suzuki-Miyaura coupling reaction involving this compound is illustrated below.

Caption: Workflow of a Suzuki-Miyaura coupling using 5-Chloro-2-methylphenylboronic acid.

This diagram illustrates the key stages of the reaction: oxidative addition of an aryl halide to a palladium(0) catalyst, transmetalation with the activated boronic acid, and reductive elimination to yield the final biaryl product and regenerate the catalyst. This process is fundamental to modern synthetic chemistry for creating novel molecular architectures.

References

- 1. CAS 148839-33-2: 5-chloro-2-methylphenylboronic acid [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 5-Chloro-2-methylphenylboronic Acid | 148839-33-2 | TCI EUROPE N.V. [tcichemicals.com]

- 4. 148839-33-2|(5-Chloro-2-methylphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 5. scbt.com [scbt.com]

- 6. pschemicals.com [pschemicals.com]

An In-depth Technical Guide to the Solubility of 5-Chloro-2-methylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 5-chloro-2-methylphenylboronic acid, a key reagent in synthetic chemistry. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document provides a comprehensive overview of the general solubility characteristics of arylboronic acids. To offer a practical framework for researchers, this guide presents quantitative solubility data for structurally related compounds, namely phenylboronic acid and its substituted derivatives. Furthermore, a detailed experimental protocol for determining the solubility of boronic acids is provided, alongside a visual representation of the experimental workflow. This guide aims to equip researchers with the necessary information and methodologies to effectively utilize 5-chloro-2-methylphenylboronic acid in their work.

Introduction

5-Chloro-2-methylphenylboronic acid is an organoboron compound that serves as a vital building block in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. A thorough understanding of its solubility in various organic solvents is critical for optimizing reaction conditions, developing purification strategies, and formulating this compound for various applications.

Qualitative assessments indicate that 5-chloro-2-methylphenylboronic acid, like many boronic acids, is a white to off-white solid that is soluble in polar solvents such as water and alcohols.[1] This solubility is attributed to the ability of the boronic acid functional group to form hydrogen bonds.[1] However, precise quantitative solubility data is essential for reproducible and scalable chemical processes.

This guide provides a detailed examination of the factors influencing the solubility of arylboronic acids and presents available data on analogous compounds to serve as a valuable reference.

Quantitative Solubility Data for Analogous Phenylboronic Acids

Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility (Mole Fraction, x) | General Solubility |

| Chloroform | 25 | Data not explicitly provided in mole fraction | Moderate[2][3][4][5] |

| 3-Pentanone | 25 | Data not explicitly provided in mole fraction | High[2][3][4][5] |

| Acetone | 25 | Data not explicitly provided in mole fraction | High[2][3][4][5] |

| Dipropyl Ether | 25 | Data not explicitly provided in mole fraction | High[2][3][4][5] |

| Methylcyclohexane | 25 | Data not explicitly provided in mole fraction | Very Low[2][3][4][5] |

Table 2: Solubility of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents

| Solvent | Temperature (K) | o-Isobutoxyphenylboronic Acid (Mole Fraction, x) | m-Isobutoxyphenylboronic Acid (Mole Fraction, x) | p-Isobutoxyphenylboronic Acid (Mole Fraction, x) |

| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |

| 303.15 | 0.075 | 0.014 | 0.011 | |

| 313.15 | 0.120 | 0.024 | 0.019 | |

| 323.15 | 0.185 | 0.041 | 0.032 | |

| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |

| 303.15 | 0.190 | 0.045 | 0.036 | |

| 313.15 | 0.260 | 0.070 | 0.057 | |

| 323.15 | 0.350 | 0.105 | 0.088 | |

| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |

| 303.15 | 0.210 | 0.062 | 0.051 | |

| 313.15 | 0.285 | 0.092 | 0.075 | |

| 323.15 | 0.370 | 0.130 | 0.105 | |

| Dipropyl Ether | 293.15 | 0.095 | 0.018 | 0.015 |

| 303.15 | 0.140 | 0.030 | 0.025 | |

| 313.15 | 0.195 | 0.048 | 0.040 | |

| 323.15 | 0.270 | 0.075 | 0.062 | |

| Methylcyclohexane | 293.15 | 0.003 | 0.001 | 0.001 |

| 303.15 | 0.005 | 0.002 | 0.002 | |

| 313.15 | 0.008 | 0.003 | 0.003 | |

| 323.15 | 0.013 | 0.005 | 0.005 |

Data for isobutoxyphenylboronic acid isomers is adapted from a study by Leszczyński et al. (2020).[6][7]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of arylboronic acids in organic solvents, adapted from the dynamic (synthetic) method.[5][6][7] This method involves observing the temperature at which a solid solute completely dissolves in a solvent at a known concentration.

Materials and Apparatus

-

Arylboronic Acid: 5-Chloro-2-methylphenylboronic acid (or other boronic acid of interest), high purity.

-

Solvents: High-purity, anhydrous organic solvents of interest.

-

Analytical Balance: Precision of at least 0.1 mg.

-

Jacketed Glass Vessel: With a magnetic stirrer and airtight sealing.

-

Circulating Thermostat Bath: With programmable temperature control and a precision of ±0.1 K.

-

Calibrated Thermometer or Temperature Probe: With a precision of ±0.1 K.

-

Luminance Probe or Turbidity Sensor: To detect the disappearance of solid particles.

Procedure

-

Sample Preparation:

-

Accurately weigh a specific amount of the arylboronic acid and the chosen organic solvent into the jacketed glass vessel to create a biphasic sample of a known composition.

-

-

Equilibration and Measurement:

-

Place the sealed vessel in the thermostat bath and begin vigorous stirring to ensure a homogeneous suspension.

-

Slowly heat the sample at a constant and controlled rate (e.g., 0.1–0.3 K/min) to avoid overshooting the dissolution point.

-

Continuously monitor the turbidity of the solution using a luminance probe or by visual inspection.

-

-

Determination of Dissolution Temperature:

-

The solubility temperature is the temperature at which the last solid particles of the solute disappear, resulting in a clear solution. Record this temperature.

-

-

Data Analysis:

-

Repeat the measurement for several different compositions of the arylboronic acid in the same solvent.

-

Plot the solubility temperature (T) as a function of the mole fraction (x) of the solute to construct a solubility curve.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of an arylboronic acid using the dynamic method.

References

- 1. CAS 148839-33-2: 5-chloro-2-methylphenylboronic acid [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Safety and Handling of 5-Chloro-2-methylphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 5-Chloro-2-methylphenylboronic acid (CAS RN: 148839-33-2), a vital reagent in organic synthesis, particularly in the formation of biaryl compounds through Suzuki coupling reactions.[1] Adherence to strict safety protocols is crucial when working with this and other organoboron compounds to mitigate potential risks.

Chemical and Physical Properties

5-Chloro-2-methylphenylboronic acid is an organoboron compound that typically appears as a white to off-white solid.[1] It is soluble in polar solvents like water and alcohols, a characteristic trait of boronic acids that facilitates their use in various reaction conditions.[1]

| Property | Value | Source |

| Molecular Formula | C7H8BClO2 | [1][2] |

| Molecular Weight | 170.40 g/mol | [2] |

| Appearance | White to off-white solid/powder/crystal | [1] |

| CAS Number | 148839-33-2 | [1][2] |

Hazard Identification and GHS Classification

5-Chloro-2-methylphenylboronic acid is classified as a hazardous substance. The primary hazards are skin, eye, and respiratory irritation.[2][3]

GHS Classification Summary

| Classification | Category | Hazard Statement Code |

| Skin Corrosion/Irritation | 2 | H315 |

| Serious Eye Damage/Eye Irritation | 2 | H319 |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) | H335 |

Label Elements

| Element | Description |

| Pictogram | ⚠️ |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2] |

| Precautionary Statements | Prevention: P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4] Response: P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] P312: Call a POISON CENTER or doctor if you feel unwell.[2] P332 + P313: If skin irritation occurs: Get medical advice/attention.[2] P337 + P313: If eye irritation persists: Get medical advice/attention.[2] P362 + P364: Take off contaminated clothing and wash it before reuse. |

Experimental Protocols: Safe Handling Procedures

Rigorous adherence to safety protocols is paramount when handling 5-Chloro-2-methylphenylboronic acid to minimize exposure and prevent accidents.

3.1 Engineering Controls

-

Ventilation: All handling of this compound should be performed in a well-ventilated area.[5][6] A fume hood is recommended, especially when generating dust or aerosols.[7][8] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][6]

3.2 Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles that meet European Standard EN 166 or OSHA's eye and face protection regulations in 29 CFR 1910.133 are mandatory.[2][3]

-

Hand Protection: Wear protective gloves.[2][5] Nitrile rubber gloves are a suitable option.[4] Gloves should be inspected before use and changed if they become contaminated or damaged.[9][10]

-

Skin and Body Protection: Long-sleeved clothing is required.[2] A lab coat should be worn at all times.[7][10]

-

Respiratory Protection: If dust is generated and exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2][3]

3.3 Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe in the dust.[4] Avoid the formation of dust.[2] Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the laboratory.[2]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][3][5] Store away from incompatible materials such as oxidizing agents.[2][5] For long-term stability, refrigeration is recommended.[6]

3.4 Spill and Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation and wear appropriate PPE.[2][5] Evacuate personnel to a safe area and keep people away from and upwind of the spill.[5][11]

-

Containment and Cleaning: For solid spills, sweep up and shovel the material into a suitable, closed container for disposal.[2] Avoid generating dust during this process.[2] Do not let the chemical enter drains, as it should not be released into the environment.[2][11]

3.5 Waste Disposal

-

Dispose of waste in accordance with local, state, and federal regulations.[12] Chemical waste should be placed in designated, labeled containers.[10] Do not dispose of down the drain.[12]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the exposed person to fresh air at once.[2][13] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2] Seek medical attention if symptoms persist or if you feel unwell.[2][5] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove all contaminated clothing.[5] If skin irritation occurs, seek medical advice.[2][5] |

| Eye Contact | Immediately rinse the eyes with plenty of water for at least 15 minutes, making sure to also wash under the eyelids.[2] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[2][3] |

| Ingestion | Clean the mouth with water and drink plenty of water afterward.[2] Do not induce vomiting.[11] Seek medical attention if symptoms occur.[2] |

Self-Protection for First Aiders: Ensure that medical personnel are aware of the material involved and take precautions to protect themselves from contamination.[2]

Firefighting and Stability

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.[3][5][11]

-

Chemical Stability: The compound is stable under normal conditions.[2]

-

Hazardous Reactions: No hazardous polymerization is known to occur.[2]

-

Conditions to Avoid: Avoid excess heat and incompatible products.[2]

-

Incompatible Materials: Avoid strong oxidizing agents.[2][5]

-

Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide (CO), carbon dioxide (CO2), hydrogen chloride, and oxides of boron.[2][3]

Visualized Workflows and Relationships

To further clarify the safety and handling procedures, the following diagrams illustrate key workflows and logical relationships.

Caption: Workflow for Safe Chemical Handling.

Caption: Hazard Identification and First Aid Response.

References

- 1. CAS 148839-33-2: 5-chloro-2-methylphenylboronic acid [cymitquimica.com]

- 2. fishersci.no [fishersci.no]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. IsoLab - Boric Acid [isolab.ess.washington.edu]

- 8. tcichemicals.com [tcichemicals.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. laballey.com [laballey.com]

- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

An In-depth Technical Guide to the Synthesis of 5-Chloro-2-methylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Chloro-2-methylphenylboronic acid, a valuable reagent in organic chemistry, particularly in the realm of cross-coupling reactions for pharmaceutical and materials science applications. This document details the primary synthetic methodologies, presents quantitative data, and offers detailed experimental protocols.

Introduction

5-Chloro-2-methylphenylboronic acid is a substituted arylboronic acid with the chemical formula C₇H₈BClO₂.[1] Its utility primarily stems from its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. This reaction enables the synthesis of complex biaryl and substituted aromatic compounds, which are common motifs in pharmaceuticals and advanced materials.[1] The presence of the chloro and methyl substituents on the phenyl ring provides specific steric and electronic properties that can be exploited in the design of novel molecules.

Synthetic Methodologies

The synthesis of 5-Chloro-2-methylphenylboronic acid is most commonly achieved through the formation of an organometallic intermediate from a corresponding aryl halide, followed by reaction with a borate ester and subsequent hydrolysis. The two primary organometallic routes are:

-

Lithium-Halogen Exchange: This method involves the reaction of an aryl halide (typically a bromide or iodide) with an organolithium reagent, such as n-butyllithium, at low temperatures to form an aryllithium species. This intermediate is then quenched with a trialkyl borate.

-

Grignard Reaction: An alternative route involves the formation of a Grignard reagent by reacting an aryl halide with magnesium metal. This organomagnesium compound then reacts with a borate ester in a similar fashion to the aryllithium species.

This guide will focus on the lithium-halogen exchange method, which is often preferred for its high efficiency and functional group tolerance at low temperatures. A general overview of the Grignard methodology will also be provided as a viable alternative.

Quantitative Data Summary

The following table summarizes typical quantitative data associated with the synthesis of 5-Chloro-2-methylphenylboronic acid and its precursors. Please note that yields can vary depending on reaction scale, purity of reagents, and specific reaction conditions.

| Parameter | Value/Range | Notes |

| Starting Material | 5-Bromo-2-chlorotoluene | Synthesized from 2-methyl-4-bromoaniline. |

| Yield of 5-Bromo-2-chlorotoluene | ~87% | Based on a Sandmeyer-type reaction.[2] |

| Synthesis Method | Lithium-Halogen Exchange | Followed by reaction with triisopropyl borate. |

| Reaction Temperature (Lithiation) | -78 °C | Crucial for preventing side reactions. |

| Reaction Temperature (Borylation) | -78 °C to Room Temperature | Gradual warming after addition of borate ester. |

| Hydrolysis | Acidic workup (e.g., HCl) | To convert the boronic ester to the boronic acid. |

| Typical Yield of Arylboronic Acids | 60-90% | General range for this type of reaction. |

| Purity | >97% | Achievable with proper purification (e.g., recrystallization). |

Experimental Protocols

Synthesis of the Starting Material: 5-Bromo-2-chlorotoluene

This protocol is adapted from a general procedure for the synthesis of aryl halides from anilines.[2]

Reaction: 2-Methyl-4-bromoaniline → 5-Bromo-2-chlorotoluene

Materials:

-

2-Methyl-4-bromoaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Chloride (CuCl)

-

Dichloromethane (CH₂Cl₂)

-

Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure:

-

In a flask, dissolve 2-methyl-4-bromoaniline in concentrated hydrochloric acid. Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the cuprous chloride solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.

-

Cool the mixture to room temperature and extract the product with dichloromethane.

-

Wash the organic layer with water and then with a sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 5-bromo-2-chlorotoluene as a crude product, which can be purified by distillation.

Core Synthesis: 5-Chloro-2-methylphenylboronic Acid via Lithium-Halogen Exchange

This protocol is a representative procedure based on general methods for the synthesis of arylboronic acids.

Reaction: 5-Bromo-2-chlorotoluene → 5-Chloro-2-methylphenylboronic acid

Materials:

-

5-Bromo-2-chlorotoluene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

2 M Hydrochloric Acid (HCl)

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Dry ice/acetone bath

Procedure:

-

To a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 5-bromo-2-chlorotoluene and anhydrous THF under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (a solution in hexanes) dropwise via syringe, maintaining the internal temperature at or below -70 °C. Stir the mixture at this temperature for 1 hour.

-

To the resulting aryllithium solution, add triisopropyl borate dropwise, again maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture in an ice bath and quench by the slow addition of 2 M hydrochloric acid.

-

Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronic ester.

-

Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ether/hexanes) to yield 5-Chloro-2-methylphenylboronic acid as a white solid.

Visualizations

Synthetic Pathway

The following diagram illustrates the two-step synthesis of 5-Chloro-2-methylphenylboronic acid from 2-methyl-4-bromoaniline.

Caption: Synthesis of 5-Chloro-2-methylphenylboronic acid.

Experimental Workflow

This diagram outlines the key steps in the laboratory synthesis and purification process.

Caption: Laboratory workflow for synthesis and purification.

Alternative Synthetic Approach: The Grignard Method

An alternative and also widely used method for the synthesis of 5-Chloro-2-methylphenylboronic acid involves the preparation of a Grignard reagent.

Conceptual Steps:

-

Grignard Reagent Formation: 5-Bromo-2-chlorotoluene is reacted with magnesium turnings in an anhydrous ether solvent, such as THF or diethyl ether, to form 5-chloro-2-methylphenylmagnesium bromide.

-

Borylation: The Grignard reagent is then added to a solution of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) at low temperature.

-

Hydrolysis: The resulting boronic ester is hydrolyzed with an aqueous acid to yield the final product.

This method avoids the use of pyrophoric n-butyllithium but may be more sensitive to steric hindrance and the presence of certain functional groups.

Conclusion

The synthesis of 5-Chloro-2-methylphenylboronic acid is a well-established process in organic synthesis, primarily relying on the formation of an organometallic intermediate from 5-bromo-2-chlorotoluene. The lithium-halogen exchange route offers a robust and high-yielding pathway, provided that anhydrous and low-temperature conditions are strictly maintained. The resulting boronic acid is a versatile building block for the construction of more complex molecules, making its efficient synthesis a key step in many research and development endeavors in the chemical and pharmaceutical industries.

References

An In-depth Technical Guide to Structural Analogs of 5-Chloro-2-methylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-methylphenylboronic acid is a synthetic organoboron compound that serves as a versatile building block in medicinal chemistry and drug discovery. Its unique structural features, including the presence of a boronic acid moiety, a chloro substituent, and a methyl group on the phenyl ring, contribute to its utility in the development of novel therapeutic agents. The boronic acid group is a key pharmacophore, known for its ability to form reversible covalent bonds with serine, threonine, and cysteine residues in the active sites of various enzymes. This interaction makes boronic acid derivatives potent inhibitors of several enzyme classes, including proteases and β-lactamases.

This technical guide provides a comprehensive overview of the structural analogs of 5-Chloro-2-methylphenylboronic acid, focusing on their synthesis, biological activities, and structure-activity relationships (SAR). The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working in the field of medicinal chemistry.

Core Compound: 5-Chloro-2-methylphenylboronic Acid

| Property | Value |

| CAS Number | 148839-32-1 |

| Molecular Formula | C₇H₈BClO₂ |

| Molecular Weight | 170.40 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO |

Structural Analogs and Biological Activity

The core structure of 5-Chloro-2-methylphenylboronic acid has been modified to generate a variety of structural analogs with diverse biological activities. These modifications primarily involve alterations to the substituents on the phenyl ring, replacement of the phenyl ring with other aromatic or heteroaromatic systems, and derivatization of the boronic acid moiety.

Anticancer Activity

While specific anticancer data for direct analogs of 5-Chloro-2-methylphenylboronic acid is limited in the public domain, the broader class of substituted phenylboronic acids has shown promise as anticancer agents. For instance, certain boronic chalcone derivatives have demonstrated cytotoxic activity against various cancer cell lines.[1] The mechanism of action for many boronic acid-containing anticancer agents involves the inhibition of the proteasome, a key cellular machinery responsible for protein degradation.

A study on boronic chalcones investigated their cytotoxic effects on head and neck cancer cell lines, with some compounds showing promising activity and selectivity.[1] Although not direct analogs, these findings highlight the potential of the boronic acid pharmacophore in cancer therapy. Another study on boric acid, the inorganic precursor to boronic acids, showed it could suppress cell proliferation in breast cancer cell lines (MCF-7 and MDA-MB-231) by inducing apoptosis.[2]

Enzyme Inhibition: β-Lactamase Inhibitors

A significant area of research for phenylboronic acid analogs has been in the development of inhibitors for bacterial β-lactamases. These enzymes are a primary cause of bacterial resistance to β-lactam antibiotics. Boronic acids act as transition-state analogs, forming a reversible covalent bond with the active site serine of the β-lactamase.

Several studies have reported the potent inhibitory activity of various phenylboronic acid derivatives against AmpC β-lactamase, a class C enzyme. One study identified 3-(2-hydroxy-naphthalen-1-ylazo)-phenyl-boronic acid and 3-(2,4-dihydroxy-naphthalen-1-ylazo)-phenyl-boronic acid as potent inhibitors with Kᵢ values of 0.3 µM and 0.45 µM, respectively.[3] These compounds were shown to increase the potency of the antibiotic ceftazidime against bacteria producing high levels of AmpC β-lactamase.[3]

Another study focused on the rational design of aryl-boronic acid derivatives as AmpC inhibitors, leading to compounds with nanomolar Kᵢ values.[4] These findings underscore the potential of this class of compounds to combat antibiotic resistance.

Table 1: Quantitative Data on the Inhibition of AmpC β-Lactamase by Phenylboronic Acid Analogs

| Compound | Target Enzyme | Kᵢ (nM) | Reference |

| 3-(2-hydroxy-naphthalen-1-ylazo)-phenyl-boronic acid | E. coli AmpC β-lactamase | 300 | [3] |

| 3-(2,4-dihydroxy-naphthalen-1-ylazo)-phenyl-boronic acid | E. coli AmpC β-lactamase | 450 | [3] |

| Lead compound 1 (an aryl-boronic derivative) | AmpC β-lactamase | 83 | [4] |

| Triazole derivative 10a | AmpC β-lactamase | 140 | [5] |

| Triazole derivative 7 | AmpC β-lactamase | 300 | [5] |

| Triazole derivative 12 | AmpC β-lactamase | 400 | [5] |

| 3-azidomethylphenyl boronic acid (warhead 3) | AmpC β-lactamase | 700 | [5] |

Experimental Protocols

General Synthesis of Substituted Phenylboronic Acids

A common method for the synthesis of substituted phenylboronic acids involves the reaction of a corresponding aryl halide with a boronic acid ester, such as pinacolborane, in the presence of a palladium catalyst (Suzuki-Miyaura coupling). Alternatively, organolithium or Grignard reagents derived from aryl halides can be reacted with a trialkyl borate followed by acidic workup.

Workflow for a Generic Suzuki-Miyaura Coupling Synthesis:

Detailed Protocol: Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol

While not a direct analog of 5-Chloro-2-methylphenylboronic acid, the following protocol for a related substituted phenol provides a detailed example of a synthetic procedure that could be adapted.

A solution of 4-chlorophenol (1.26 g, 9.80 mmol) in methanol (50 mL) was prepared and heated to 40 °C for 15 minutes.[6] A solution of thiomorpholine (2.0 g, 20.7 mmol) and formaldehyde (37%, 1.5 mL, 20.15 mmol) in methanol was then added.[6] The reaction mixture was stirred at reflux for 24 hours.[6] The solvent was removed under reduced pressure, and the residue was poured into water and extracted with ethyl acetate.[6] The product was crystallized from ethanol after solvent removal to yield a white powder.[6]

Biological Assay Protocol: In Vitro Cytotoxicity MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Experimental Workflow for MTT Assay:

Detailed Protocol for MTT Assay on MCF-7 Cells:

-

MCF-7 cells are seeded in a 96-well plate at a density of 1x10⁵ cells/mL in a complete growth medium and incubated for 24 hours in a CO₂ incubator.[7]

-

The cells are then treated with various concentrations of the test compound (e.g., from 1 µg/mL to 1000 µg/mL) in triplicate and incubated for a further 48 to 72 hours.[7]

-

After the incubation period, 100 µL of MTT solution is added to each well, and the plate is incubated for 4 hours.[7]

-

The medium containing MTT is then removed, and a solubilization solution, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[8]

-

The absorbance is measured using a microplate reader at a wavelength of 570 nm.[8]

-

Cell viability is calculated as a percentage of the untreated control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Structure-Activity Relationships (SAR) and Signaling Pathways

Understanding the relationship between the chemical structure of the analogs and their biological activity is crucial for the design of more potent and selective compounds.

Key SAR Insights for Phenylboronic Acid β-Lactamase Inhibitors:

-

Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring significantly influence inhibitory potency. For example, the addition of a m-carboxyphenyl group can create favorable interactions with residues in the active site of KPC-2 β-lactamase.[9]

-

Aryl and Heteroaryl Moieties: The introduction of extended aryl or heteroaryl groups can enhance binding affinity through additional interactions with the enzyme.

-

Boronic Acid Moiety: The boronic acid is essential for the mechanism of action, forming a reversible covalent bond with the catalytic serine residue.

Signaling Pathway for β-Lactamase Inhibition:

The primary mechanism of action for boronic acid-based β-lactamase inhibitors is the direct inhibition of the enzyme, thereby preventing the hydrolysis of β-lactam antibiotics. This allows the antibiotic to effectively inhibit bacterial cell wall synthesis, leading to bacterial cell death.

Conclusion

Structural analogs of 5-Chloro-2-methylphenylboronic acid represent a promising class of compounds with diverse biological activities, particularly as enzyme inhibitors. The development of these analogs, guided by structure-activity relationship studies, has led to the identification of potent inhibitors of bacterial β-lactamases, offering a potential strategy to overcome antibiotic resistance. Further exploration of this chemical scaffold, including the synthesis and evaluation of a wider range of analogs, is warranted to fully elucidate their therapeutic potential in various disease areas, including cancer and infectious diseases. The detailed experimental protocols and workflows provided in this guide serve as a foundation for researchers to design and execute further studies in this exciting area of medicinal chemistry.

References

- 1. Design and Synthesis of Boronic Chalcones with Dual Anticancer and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Does Boric Acid Inhibit Cell Proliferation on MCF-7 and MDA-MB-231 Cells in Monolayer and Spheroid Cultures by Using Apoptosis Pathways? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. files.eric.ed.gov [files.eric.ed.gov]

- 9. Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases: Structure-Activity Relationships as a Guide to Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity of 5-Chloro-2-methylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 5-Chloro-2-methylphenylboronic acid, a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a chlorine atom and a methyl group on the phenyl ring, influences its reactivity and makes it a valuable reagent in the construction of complex molecular architectures, particularly in the synthesis of biaryl compounds. This document details its application in key cross-coupling reactions, providing quantitative data, experimental protocols, and mechanistic insights to aid researchers in its effective utilization.

Core Reactivity: A Focus on Cross-Coupling Reactions

5-Chloro-2-methylphenylboronic acid is primarily employed in palladium- and copper-catalyzed cross-coupling reactions. The electron-withdrawing nature of the chlorine atom and the electron-donating effect of the methyl group modulate the electronic properties of the boronic acid, influencing its transmetalation efficiency and overall reactivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, and 5-Chloro-2-methylphenylboronic acid is an excellent coupling partner for the synthesis of substituted biaryls. This reaction involves the palladium-catalyzed cross-coupling of the boronic acid with an organohalide or triflate.

Reaction Scheme:

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Quantitative Data for Suzuki-Miyaura Coupling:

While specific data for a wide range of coupling partners with 5-Chloro-2-methylphenylboronic acid is dispersed throughout the literature, the following table summarizes representative conditions and yields for the coupling of various aryl halides with arylboronic acids, which are analogous to reactions involving the title compound.

| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 92 |

| 2 | 2-Bromopyridine | Pd(dppf)Cl₂ (5) | K₂CO₃ | DME | 80 | 2 | High |

| 3 | 1-Iodonaphthalene | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ | Toluene | 80 | 1 | 78 |

| 4 | 4-Chlorotoluene | Pd(OAc)₂ (2) / RuPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | Good |

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with 5-Chloro-2-methylphenylboronic acid.

Materials:

-

5-Chloro-2-methylphenylboronic acid (1.2 equiv)

-

Aryl bromide (1.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask containing a magnetic stir bar, add 5-Chloro-2-methylphenylboronic acid, the aryl bromide, and the base.

-

Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Under the inert atmosphere, add the palladium catalyst to the flask.

-

Add the degassed solvent via syringe.

-

Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl.

Catalytic Cycle of Suzuki-Miyaura Coupling:

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Chan-Lam Coupling

The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds, using a copper catalyst. 5-Chloro-2-methylphenylboronic acid can be effectively coupled with amines, anilines, amides, and phenols under these conditions. This reaction is often advantageous as it can be conducted in the presence of air and at room temperature.

Reaction Scheme:

Caption: General scheme of the Chan-Lam coupling reaction.

Quantitative Data for Chan-Lam Coupling:

The following table presents typical conditions for the Chan-Lam coupling of arylboronic acids with various nucleophiles.

| Entry | Nucleophile | Catalyst | Base/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Cu(OAc)₂ (1.0 equiv) | Pyridine | CH₂Cl₂ | RT | 48 | Good |

| 2 | Imidazole | Cu(OAc)₂ (10 mol%) | - | CH₃CN | 70 | 18 | High |

| 3 | Phenol | Cu(OAc)₂ (1.0 equiv) | DMAP | CH₂Cl₂/MeOH | RT | 8 | High |

| 4 | 2-Aminopyridine | Cu(OAc)₂ (1.0 equiv) | DIPEA | DMSO | 120 | 24 | Moderate |

Detailed Experimental Protocol: Chan-Lam N-Arylation

This protocol outlines a general procedure for the copper-catalyzed N-arylation of an amine with 5-Chloro-2-methylphenylboronic acid.

Materials:

-

5-Chloro-2-methylphenylboronic acid (1.5-2.0 equiv)

-

Amine (1.0 equiv)

-

Copper(II) acetate (Cu(OAc)₂, 1.0 equiv)

-

Base (e.g., DIPEA, 3.0 equiv)

-

Anhydrous DMSO

-

Molecular sieves (3 Å or 4 Å)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the amine, 5-Chloro-2-methylphenylboronic acid, copper(II) acetate, and molecular sieves.

-

Add anhydrous DMSO to the flask.

-

Add the base to the reaction mixture.

-

Heat the mixture to the desired temperature (e.g., 120 °C) and stir for the specified time (e.g., 24 hours).

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Add an aqueous solution of ammonium hydroxide and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

Proposed Catalytic Cycle of Chan-Lam Coupling:

Caption: Proposed catalytic cycle for the Chan-Lam coupling reaction.

Buchwald-Hartwig Amination

While the Chan-Lam coupling offers a copper-catalyzed route to C-N bonds, the Buchwald-Hartwig amination provides a powerful palladium-catalyzed alternative for the synthesis of aryl amines from aryl halides. Although this reaction does not directly utilize the boronic acid, it is a key related transformation in the synthesis of arylamines, which are often precursors or products in workflows involving 5-Chloro-2-methylphenylboronic acid.

Reaction Scheme:

Caption: General scheme of the Buchwald-Hartwig amination.

Quantitative Data for Buchwald-Hartwig Amination:

The following table summarizes typical conditions for the Buchwald-Hartwig amination.

| Entry | Aryl Halide | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Morpholine | Pd(OAc)₂ (2) / BINAP (3) | NaOtBu | Toluene | 100 | 16 | 95 |

| 2 | 4-Chlorobenzonitrile | Aniline | Pd₂(dba)₃ (1) / XPhos (2) | K₃PO₄ | t-BuOH | 110 | 12 | 92 |

| 3 | 2-Bromopyridine | n-Butylamine | Pd(OAc)₂ (2) / RuPhos (4) | Cs₂CO₃ | Dioxane | 100 | 24 | 88 |

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the Buchwald-Hartwig amination of an aryl bromide with a primary amine.

Materials:

-

Aryl bromide (1.0 equiv)

-

Primary amine (1.2 equiv)

-

Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

-

Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

-

Schlenk tube or glovebox

Procedure:

-

In an inert atmosphere (glovebox or Schlenk line), add the aryl bromide, palladium pre-catalyst, and base to a dry reaction vessel.

-

Add the anhydrous, degassed solvent.

-

Add the primary amine to the mixture.

-

Seal the vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove palladium residues.

-

Wash the filtrate with water and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the crude product by column chromatography.

Catalytic Cycle of Buchwald-Hartwig Amination:

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Conclusion

5-Chloro-2-methylphenylboronic acid is a highly valuable and reactive building block in organic synthesis. Its utility is most prominently demonstrated in Suzuki-Miyaura and Chan-Lam cross-coupling reactions, enabling the efficient construction of C-C and C-heteroatom bonds. The presence of the chloro and methyl substituents provides a handle for tuning electronic properties and offers potential for further functionalization. This guide provides a foundational understanding of its reactivity, supported by quantitative data and detailed experimental protocols, to empower researchers in leveraging this versatile reagent for the synthesis of complex molecules in drug discovery and materials science.

The Role of 5-Chloro-2-methylphenylboronic Acid in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-methylphenylboronic acid is a versatile synthetic building block that has garnered significant attention in the field of medicinal chemistry. Its utility primarily stems from its role as a key reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, enabling the construction of complex molecular scaffolds, particularly biaryl and heteroaryl structures that are prevalent in many biologically active compounds.[1][2] The presence of the chloro and methyl substituents on the phenyl ring influences the electronic properties and steric hindrance of the molecule, offering specific advantages in directing synthetic outcomes. While direct applications of 5-Chloro-2-methylphenylboronic acid in clinical drug candidates are not extensively documented in publicly available literature, its role as an intermediate in the synthesis of pharmacologically active molecules is well-established. This guide will explore the applications of this compound and its analogs in medicinal chemistry, with a focus on its use in the development of enzyme inhibitors and receptor antagonists.

Core Applications in Drug Discovery

The primary application of 5-Chloro-2-methylphenylboronic acid in medicinal chemistry is as a precursor for the synthesis of more complex molecules through the Suzuki-Miyaura coupling reaction.[2][3] This reaction is a powerful tool for creating biaryl compounds, which are common motifs in kinase inhibitors and other targeted therapies.[3] The general workflow for such an application is depicted below.

References

5-Chloro-2-methylphenylboronic Acid: A Technical Guide for Materials Science and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-methylphenylboronic acid is a versatile synthetic building block that has garnered significant interest in the fields of materials science and medicinal chemistry. Its substituted phenyl ring and reactive boronic acid moiety make it a valuable precursor for the synthesis of a wide array of complex organic molecules. This technical guide provides an in-depth overview of its properties, key applications, and detailed experimental protocols, with a focus on its role in the development of advanced materials and pharmacologically active compounds.

Core Properties of 5-Chloro-2-methylphenylboronic Acid

A summary of the key physicochemical properties of 5-Chloro-2-methylphenylboronic acid is presented below. This data is essential for its handling, storage, and application in various chemical reactions.

| Property | Value |

| Chemical Formula | C₇H₈BClO₂ |

| CAS Number | 148839-33-2 |

| Molecular Weight | 170.40 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 186 °C |

| Solubility (Qualitative) | Soluble in polar organic solvents such as THF, dioxane, and DMF. |

| Estimated Solubility | Moderately soluble in ethers and ketones, with low solubility in nonpolar hydrocarbon solvents. Quantitative data is not readily available, but solubility is comparable to other substituted phenylboronic acids. |

Key Synthetic Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of 5-Chloro-2-methylphenylboronic acid lies in its application as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and vinylaryl compounds.

General Reaction Scheme

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound (in this case, 5-Chloro-2-methylphenylboronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base.

Figure 1: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: A Representative Example

The following is a representative experimental protocol for the Suzuki-Miyaura coupling of 5-Chloro-2-methylphenylboronic acid with an aryl halide. This protocol is based on established procedures for similar substrates and should be adapted and optimized for specific target molecules.

Reaction: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling

Materials:

-

5-Chloro-2-methylphenylboronic acid (1.2 mmol)

-

Aryl halide (e.g., 1-bromo-4-nitrobenzene) (1.0 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

-

Triphenylphosphine (PPh₃) (0.04 mmol)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

1,4-Dioxane (8 mL)

-

Water (2 mL)

Procedure:

-

Reaction Setup: To a clean, dry Schlenk flask equipped with a magnetic stir bar, add 5-Chloro-2-methylphenylboronic acid, the aryl halide, and potassium carbonate.

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add palladium(II) acetate and triphenylphosphine to the flask.

-

Solvent Addition: Add 1,4-dioxane and water to the reaction mixture via syringe.

-

Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously for 12-24 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired biaryl compound.

Figure 2: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Applications in Materials Science

5-Chloro-2-methylphenylboronic acid is a valuable building block for the synthesis of advanced organic materials, particularly for applications in organic electronics.

Organic Light-Emitting Diodes (OLEDs)

In the field of OLEDs, biaryl structures are frequently incorporated into host and emitter materials to tune their electronic properties, thermal stability, and charge-transport characteristics. The Suzuki-Miyaura coupling is a key reaction for synthesizing these complex aromatic systems. Carbazole derivatives, known for their excellent hole-transporting properties and high triplet energies, are often synthesized using arylboronic acids.

Figure 3: Workflow for the synthesis and application of a carbazole-based OLED host material.

Fluorescent Sensors

The boronic acid group can interact with diols, making boronic acid-containing compounds useful in the design of fluorescent sensors. While not a direct application of the biaryl product, 5-Chloro-2-methylphenylboronic acid itself or its derivatives can be incorporated into fluorescent molecules to create chemosensors for the detection of metal ions or biologically important molecules like saccharides.

For example, a fluorescent sensor for the detection of Fe³⁺ ions could be designed by coupling 5-Chloro-2-methylphenylboronic acid to a fluorophore. The binding of Fe³⁺ to a chelating site on the molecule could lead to a change in the fluorescence properties (e.g., quenching or enhancement), allowing for quantitative detection. Detection limits for such sensors can reach the micromolar range.

Figure 4: Logical workflow for the development of a fluorescent sensor.

Applications in Drug Development

The biaryl motif is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates. The ability to efficiently synthesize substituted biaryls using 5-Chloro-2-methylphenylboronic acid makes it a valuable tool for drug discovery and development professionals.

Synthesis of Kinase Inhibitors

Many small molecule kinase inhibitors feature a biaryl core structure, which is crucial for their binding to the ATP pocket of the target kinase. For example, inhibitors of p38 MAP kinase, a key target in inflammatory diseases, often contain a biphenyl amide scaffold. The Suzuki-Miyaura coupling is a key step in the synthesis of these molecules.

The 5-chloro-2-methylphenyl group can provide specific steric and electronic interactions within the kinase binding site, potentially leading to improved potency and selectivity.

Figure 5: Synthetic workflow for a biphenyl-based kinase inhibitor.

Conclusion

5-Chloro-2-methylphenylboronic acid is a highly valuable and versatile building block for organic synthesis. Its utility in the Suzuki-Miyaura cross-coupling reaction provides a straightforward and efficient route to a wide range of biaryl compounds. These products have significant applications in the development of advanced materials for OLEDs and fluorescent sensors, as well as in the synthesis of complex molecules for drug discovery, particularly in the area of kinase inhibitors. The information and protocols provided in this guide are intended to facilitate the use of this important reagent in both academic and industrial research settings.

The Fundamental Chemistry of Substituted Phenylboronic Acids: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals exploring the synthesis, properties, and reactivity of substituted phenylboronic acids, pivotal compounds in modern organic chemistry and medicinal research.

Substituted phenylboronic acids are a class of organoboron compounds that have garnered significant attention due to their versatile applications in organic synthesis and medicinal chemistry. Their unique chemical properties, particularly their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, have made them indispensable tools for the construction of complex organic molecules, including a wide array of pharmaceuticals. This technical guide provides a comprehensive overview of the fundamental chemistry of substituted phenylboronic acids, with a focus on their synthesis, physicochemical properties, and key reactions.

Physicochemical Properties of Substituted Phenylboronic Acids

The reactivity and utility of substituted phenylboronic acids are intrinsically linked to their electronic and steric properties, which are influenced by the nature and position of substituents on the phenyl ring. Key physicochemical parameters that govern their behavior include their acid dissociation constant (pKa) and the electronic effect of the substituents, often quantified by Hammett constants.

Acidity (pKa Values)

Phenylboronic acids are Lewis acids, not Brønsted acids, and their acidity is a crucial factor in their reactivity, particularly in reactions such as the Suzuki-Miyaura coupling where the formation of a boronate species is a key step. The pKa of a substituted phenylboronic acid is significantly influenced by the electronic nature of the substituent. Electron-withdrawing groups generally increase the acidity (lower the pKa) by stabilizing the resulting boronate anion, while electron-donating groups decrease the acidity (raise the pKa)[1][2][3]. The position of the substituent (ortho, meta, or para) also plays a critical role due to steric and electronic effects[4][5].

Table 1: pKa Values of Selected Para-Substituted Phenylboronic Acids

| Substituent (X) | pKa |

| -NO₂ | 7.8 |

| -CN | 8.0 |

| -CHO | 8.1 |

| -Br | 8.5 |

| -Cl | 8.6 |

| -F | 8.7 |

| -H | 8.8 |

| -CH₃ | 9.0 |

| -OCH₃ | 9.2 |

| -OH | 9.4 |

| -NH₂ | 9.8 |

Note: pKa values are approximate and can vary depending on the experimental conditions.

Table 2: pKa Values of Selected Meta-Substituted Phenylboronic Acids

| Substituent (X) | pKa |

| -NO₂ | 8.0 |

| -CN | 8.2 |

| -CF₃ | 8.3 |

| -Br | 8.6 |

| -Cl | 8.6 |

| -F | 8.7 |

| -H | 8.8 |

| -CH₃ | 8.9 |

| -OCH₃ | 9.0 |

| -NH₂ | 9.4 |

Note: pKa values are approximate and can vary depending on the experimental conditions.

Table 3: pKa Values of Selected Ortho-Substituted Phenylboronic Acids

| Substituent (X) | pKa |

| -CHO | 7.2 |

| -NO₂ | 7.5 |

| -Cl | 8.3 |

| -F | 8.5 |

| -H | 8.8 |

| -CH₃ | 9.1 |

| -OCH₃ | 9.5 |

Note: Ortho-substituents can exhibit more complex effects due to steric hindrance and potential intramolecular interactions.[4]

Hammett Constants

The Hammett equation is a valuable tool for quantifying the electronic influence of substituents on the reactivity of aromatic compounds. Hammett constants (σ) provide a measure of the electron-donating or electron-withdrawing nature of a substituent at the meta or para position. Positive σ values indicate electron-withdrawing groups, while negative values signify electron-donating groups. These constants can be correlated with the pKa values of substituted phenylboronic acids and their reaction rates in various chemical transformations[6][7][8].

Table 4: Hammett Sigma (σ) Constants for Common Substituents

| Substituent | σ_meta_ | σ_para_ |

| -NH₂ | -0.16 | -0.66 |

| -OH | 0.12 | -0.37 |

| -OCH₃ | 0.12 | -0.27 |

| -CH₃ | -0.07 | -0.17 |

| -H | 0.00 | 0.00 |

| -F | 0.34 | 0.06 |

| -Cl | 0.37 | 0.23 |

| -Br | 0.39 | 0.23 |

| -I | 0.35 | 0.18 |

| -CHO | 0.36 | 0.42 |

| -COCH₃ | 0.38 | 0.50 |

| -COOCH₃ | 0.37 | 0.45 |

| -CN | 0.56 | 0.66 |

| -NO₂ | 0.71 | 0.78 |

| -CF₃ | 0.43 | 0.54 |

Synthesis of Substituted Phenylboronic Acids

Several synthetic methodologies are available for the preparation of substituted phenylboronic acids. The choice of method often depends on the availability of starting materials and the nature of the substituents.

Experimental Protocol: Synthesis of 4-Methoxyphenylboronic Acid

This protocol describes the synthesis of 4-methoxyphenylboronic acid from 4-bromoanisole via a Grignard reaction.

Materials:

-

4-Bromoanisole

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous tetrahydrofuran (THF)

-

Trimethyl borate

-

Sulfuric acid (1 M)

-

Diethyl ether

-

Hexane

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq) and a crystal of iodine.

-

Heat the flask gently with a heat gun under a stream of nitrogen until violet iodine vapors are observed.

-

Allow the flask to cool to room temperature and add anhydrous THF.

-

Add a solution of 4-bromoanisole (1.0 eq) in anhydrous THF dropwise via the dropping funnel to initiate the Grignard reaction. Maintain a gentle reflux by controlling the addition rate.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

-

Add a solution of trimethyl borate (1.5 eq) in anhydrous THF dropwise, maintaining the temperature below -60 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding 1 M sulfuric acid at 0 °C.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a mixture of diethyl ether and hexane to afford 4-methoxyphenylboronic acid as a white solid.

Key Reactions of Substituted Phenylboronic Acids

Substituted phenylboronic acids are renowned for their participation in a variety of powerful cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between a boronic acid and an organohalide or triflate. It is one of the most widely used methods for the synthesis of biaryls, vinylarenes, and polyolefins. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents.

This protocol details a typical Suzuki-Miyaura coupling reaction.

Materials:

-

4-Methoxyphenylboronic acid

-

4-Bromotoluene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, combine 4-methoxyphenylboronic acid (1.2 eq), 4-bromotoluene (1.0 eq), potassium carbonate (2.0 eq), palladium(II) acetate (2 mol%), and triphenylphosphine (8 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add degassed toluene and degassed water (e.g., 4:1 mixture).

-